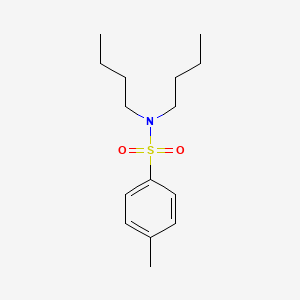

n,n-dibutyl-4-methylbenzenesulfonamide

Description

Properties

CAS No. |

599-65-5 |

|---|---|

Molecular Formula |

C15H25NO2S |

Molecular Weight |

283.4 g/mol |

IUPAC Name |

N,N-dibutyl-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C15H25NO2S/c1-4-6-12-16(13-7-5-2)19(17,18)15-10-8-14(3)9-11-15/h8-11H,4-7,12-13H2,1-3H3 |

InChI Key |

JLTAWPLCMCXDJP-UHFFFAOYSA-N |

SMILES |

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C |

Canonical SMILES |

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C |

Other CAS No. |

599-65-5 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

General Principles of Sulfonamide Bond Formation

The construction of the sulfonamide linkage (-SO₂NR₂-) is a cornerstone of organic synthesis. The methods to achieve this vary in their efficiency, substrate scope, and environmental impact.

Conventional Synthetic Routes to Sulfonamides

The most traditional and widely employed method for preparing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. nih.govnih.gov This reaction, a type of nucleophilic acyl substitution, is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. nih.govvedantu.com

The general mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. The base, often an amine like pyridine (B92270) or triethylamine (B128534), or an inorganic base like potassium carbonate, facilitates the reaction by scavenging the proton from the amine, thereby increasing its nucleophilicity, and by neutralizing the HCl formed. nih.govresearchgate.net

For the synthesis of tertiary sulfonamides such as N,N-dibutyl-4-methylbenzenesulfonamide, a secondary amine (dibutylamine) is reacted with the corresponding sulfonyl chloride (p-toluenesulfonyl chloride).

Table 1: Common Reagents in Conventional Sulfonamide Synthesis

| Reagent Type | Examples | Purpose |

| Sulfonylating Agent | p-Toluenesulfonyl chloride, Benzenesulfonyl chloride | Provides the sulfonyl group (-SO₂) |

| Amine | Primary amines (RNH₂), Secondary amines (R₂NH) | Nucleophile that forms the S-N bond |

| Base | Pyridine, Triethylamine, Potassium carbonate, Sodium hydroxide | Neutralizes HCl byproduct, enhances amine nucleophilicity |

| Solvent | Dichloromethane (B109758), Tetrahydrofuran, Diethyl ether | Provides a medium for the reaction |

Modern Catalytic Approaches for Sulfonamide Synthesis

In recent years, research has focused on developing more efficient and versatile methods for sulfonamide synthesis, often employing catalysts to overcome the limitations of conventional routes, such as the need for pre-functionalized and sometimes harsh reagents like sulfonyl chlorides. cas.cn

Metal-Catalyzed Processes (e.g., Copper-catalyzed)

Transition-metal catalysis, particularly with copper, has emerged as a powerful tool for forming C-N and S-N bonds. cas.cnnih.gov Copper-catalyzed methods can enable the coupling of sulfonamides with aryl halides or facilitate multicomponent reactions. For instance, copper-catalyzed three-component reactions involving terminal alkynes, sulfonyl azides, and amines have been developed for the synthesis of N-sulfonyl amidines. nih.gov Another approach involves the copper-catalyzed N-alkylation of sulfonamides using alcohols, which presents a more environmentally friendly alternative to using alkyl halides. cas.cn Copper catalysts are also used in the coupling of sulfonyl chlorides with tertiary amines through an oxidative C-N bond cleavage. rsc.org Mechanistic studies suggest that many copper-catalyzed N-arylation reactions proceed through a Cu(I)-mediated nucleophilic aromatic substitution-type mechanism. nih.gov

Organocatalytic Systems

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free alternative for synthesis. In the context of sulfonamide chemistry, organocatalysts have been developed for various asymmetric reactions. nih.gov For example, novel organocatalysts bearing squaramide-sulfonamide motifs have been shown to efficiently catalyze direct vinylogous aldol (B89426) reactions. acs.org While direct organocatalytic methods for the simple formation of tertiary sulfonamides like this compound are less common, the field is rapidly advancing, with organocatalysts being designed for a wide range of transformations, including the synthesis of polysulfonamides. acs.org

Environmentally Benign Synthesis Strategies and Atom Economy

Modern synthetic chemistry places a strong emphasis on "green" principles, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency. For sulfonamide synthesis, this translates to developing methods that move away from the use of toxic reagents and solvents.

Strategies include:

One-pot syntheses: Combining multiple reaction steps into a single procedure without isolating intermediates reduces solvent waste and improves efficiency. For instance, the in-situ preparation of sulfonyl chlorides from thiols followed by reaction with an amine in the same vessel is a more streamlined approach. organic-chemistry.org

Use of greener solvents: Replacing hazardous organic solvents like dichloromethane with more benign alternatives such as water or ethanol (B145695) is a key goal. semanticscholar.org

Catalytic methods: As mentioned above, catalytic reactions are inherently more atom-economical as they require only small amounts of the catalyst to produce large quantities of product. cas.cn

Alternative reagents: Research into substitutes for sulfonyl chlorides, which can be unstable and their preparation can be harsh, is ongoing. ucl.ac.uk

Specific Synthesis of this compound and Related Derivatives

The most direct and conventional method for the synthesis of this compound is the reaction of p-toluenesulfonyl chloride with dibutylamine (B89481). This reaction is a standard procedure for the formation of N,N-disubstituted sulfonamides.

The reaction proceeds as follows:

p-Toluenesulfonyl chloride + Dibutylamine → this compound + Hydrochloric acid

A base is required to neutralize the hydrochloric acid formed during the reaction. The choice of base and solvent can influence the reaction rate and yield.

Table 2: Representative Synthetic Protocol for N,N-Dialkyl-4-methylbenzenesulfonamides

| Parameter | Details | Reference |

| Starting Materials | p-Toluenesulfonyl chloride, Secondary Amine (e.g., diethylamine (B46881), piperidine) | researchgate.netembibe.com |

| Base | Triethylamine (TEA) | researchgate.net |

| Solvent | Dichloromethane (DCM) | researchgate.net |

| Temperature | Room Temperature | researchgate.net |

| Reaction Time | 4-5 hours | researchgate.net |

| Work-up | Aqueous wash to remove base and salts, followed by extraction with an organic solvent. | nih.gov |

| Purification | Column chromatography or recrystallization. | researchgate.net |

This general procedure is highly adaptable for the synthesis of this compound by substituting diethylamine or piperidine (B6355638) with dibutylamine. The reaction of p-toluenesulfonyl chloride with various amines, including secondary amines, is a well-established and high-yielding transformation. vedantu.comsemanticscholar.org

Direct Alkylation of Sulfonamides

One pathway to this compound involves the sequential N-alkylation of the parent p-toluenesulfonamide (B41071). This method avoids the direct use of the corresponding sulfonyl chloride. The process typically begins with the mono-alkylation of p-toluenesulfonamide to form N-butyl-4-methylbenzenesulfonamide, which is then subjected to a second alkylation step to yield the final N,N-dibutyl product.

A common approach employs alkyl halides as the alkylating agents. dnu.dp.ua However, newer, more atom-economical methods utilize alcohols through a process known as the "borrowing hydrogen" (BH) or "hydrogen autotransfer" mechanism. acs.orgorganic-chemistry.org This catalytic process typically involves a transition-metal catalyst, such as one based on manganese or copper. acs.org The reaction proceeds by the temporary removal of hydrogen from the alcohol to generate a more reactive carbonyl compound (an aldehyde). ionike.com This intermediate then undergoes a condensation reaction with the sulfonamide to form an N-sulfonylimine, which is subsequently reduced by the previously "borrowed" hydrogen to furnish the N-alkylated sulfonamide, with water as the only byproduct. acs.orgionike.com While many studies focus on mono-alkylation, the principles can be extended to the synthesis of dialkylated products by controlling stoichiometry and reaction conditions.

For instance, a manganese-catalyzed N-alkylation of p-toluenesulfonamide with primary alcohols has been demonstrated to be highly efficient, requiring only catalytic amounts of a base like potassium carbonate. acs.org Similarly, copper-catalyzed systems have been employed for the N-alkylation of sulfonamides and other poorly nucleophilic amines with alcohols. ionike.com

Reactions Involving Sulfonyl Chlorides and Amines

The most traditional and widely employed method for synthesizing N,N-disubstituted sulfonamides is the reaction of a sulfonyl chloride with a secondary amine. researchgate.net For the target compound, this involves the condensation of p-toluenesulfonyl chloride with dibutylamine. embibe.comdoubtnut.com

This reaction is a nucleophilic substitution at the sulfur atom of the sulfonyl chloride. The nitrogen atom of dibutylamine acts as the nucleophile, attacking the electrophilic sulfur center and displacing the chloride ion. nih.gov The reaction produces one equivalent of hydrochloric acid (HCl), which must be neutralized to prevent the protonation of the starting amine, which would render it non-nucleophilic. researchgate.netvedantu.com Therefore, the reaction is almost always carried out in the presence of a base, such as pyridine or triethylamine, to act as an acid scavenger. nih.govresearchgate.net

The general scheme for this reaction is as follows: p-CH₃C₆H₄SO₂Cl + HN(C₄H₉)₂ → p-CH₃C₆H₄SO₂N(C₄H₉)₂ + HCl

This method is highly reliable and provides good to excellent yields for a wide range of substrates. semanticscholar.org It remains a cornerstone of sulfonamide synthesis in both laboratory and industrial settings. thieme-connect.com

Aerobic Oxidative Synthesis Pathways

Modern synthetic chemistry emphasizes the development of more environmentally benign and efficient reactions. In this context, aerobic oxidative methods for constructing S-N bonds have emerged as a promising alternative to traditional routes. thieme-connect.com These pathways often utilize molecular oxygen from the air as the terminal oxidant, producing water as the primary byproduct. nih.gov

These strategies typically involve the coupling of sulfur-containing starting materials, such as thiols or sulfinic acids (and their salts), with amines in the presence of a catalyst and an oxidant. thieme-connect.comrsc.org For the synthesis of this compound, this could conceptually involve the oxidative coupling of p-toluenesulfinic acid or its sodium salt with dibutylamine. Iodine-catalyzed oxidative amination of sodium sulfinates provides a convenient, transition-metal-free approach to sulfonamides under mild conditions. researchgate.net Mechanistic studies suggest that such reactions may proceed through a radical pathway. researchgate.netrsc.org While direct examples for the synthesis of this compound via these specific aerobic pathways are not extensively detailed, the established methodologies for other sulfonamides demonstrate the viability of this approach. thieme-connect.com

Reaction Condition Optimization and Mechanistic Investigations in Synthesis

The efficiency, yield, and selectivity of sulfonamide synthesis are highly dependent on the reaction conditions. Consequently, significant research has been dedicated to optimizing these parameters and understanding the underlying reaction mechanisms.

Solvent Effects in Sulfonamide Synthesis (e.g., DMA, THF, aqueous media)

The choice of solvent can profoundly influence the rate and outcome of sulfonamide formation. In the classic reaction between sulfonyl chlorides and amines, solvents like dichloromethane (DCM) are commonly used. nih.gov Tetrahydrofuran (THF) is another frequently employed solvent. nih.gov Research has shown that using aqueous potassium carbonate in THF can provide an environmentally benign and facile route to aryl sulfonamides, often with increased reaction rates and yields. nih.gov

In some cases, reactions can be performed under solvent-free conditions, particularly for highly reactive substrates like the reaction of p-toluenesulfonyl chloride with aniline (B41778), which is strongly exothermic. semanticscholar.org For less reactive amines, the use of a solvent is generally necessary. The polarity and coordinating ability of the solvent are critical. For example, poor yields of sulfinamides (related sulfur-nitrogen compounds) were observed when reactions were carried out in acetonitrile, THF, and ethyl acetate, whereas dichloromethane gave better results. nih.gov The solvolysis of sulfonyl chlorides has been studied in a wide range of hydroxylic solvents, including fluoroalcohols, to probe mechanistic pathways. nih.govmdpi.org These studies use the extended Grunwald-Winstein equation to correlate the specific rates of solvolysis with the solvent's nucleophilicity and ionizing power, providing quantitative insight into solvent effects. nih.gov

| Solvent System | Reactants | Typical Outcome | Reference |

| Dichloromethane (DCM) | p-toluenesulfonyl chloride, 4-methylbenzylamine, Pyridine | Standard solvent, allows for straightforward workup. | nih.gov |

| THF / Aqueous K₂CO₃ | Sulfonyl chloride, various amines | Environmentally benign, increased reaction rate and yield observed. | nih.gov |

| Acetonitrile (MeCN) | Thiol, Aqueous Ammonia, I₂/tBuOOH | Suitable for oxidative amination reactions. | rsc.org |

| Aqueous Media | α-tolylsulfonamide precursors | Efficient for certain sulfonamide syntheses at room temperature. | nih.gov |

| Toluene (B28343) (reflux) | Sulfonamide, Trichloroacetimidate | Effective for thermal alkylation of sulfonamides. | nih.gov |

Role of Bases and Additives in Reaction Efficiency

Bases are essential components in most sulfonamide syntheses. In reactions involving sulfonyl chlorides, a base is required to neutralize the HCl byproduct. researchgate.net Tertiary amines like triethylamine (TEA) or pyridine are common choices for this purpose. nih.govresearchgate.net An excess of the reactant amine can sometimes serve as the base, though this is less common for valuable amines. In other systems, inorganic bases such as potassium carbonate (K₂CO₃) are effective, particularly in aqueous or biphasic systems. nih.gov

In catalytic N-alkylation reactions using alcohols, a base is often required as a co-catalyst or promoter. ionike.com For instance, in the manganese-catalyzed borrowing hydrogen reaction, K₂CO₃ was found to be optimal. acs.org Studies on copper-catalyzed alkylation showed that the addition of a base like KO-t-Bu or K₂CO₃ promotes the transfer hydrogenative coupling of sulfonamides with alcohols. ionike.com The choice of base can significantly impact both reaction conversion and selectivity.

Additives can also play a crucial role. In some preparations of sulfonyl chlorides from thiols, additives like tetrabutylammonium (B224687) chloride are used. organic-chemistry.org In certain base-induced rearrangements of N-alkyl arylsulfonamides, lithium di-isopropylamide (LDA) is used as a strong, non-nucleophilic base to facilitate intramolecular reactions. nih.gov

| Base/Additive | Reaction Type | Role | Reference(s) |

| Pyridine / Triethylamine | Sulfonyl chloride + Amine | HCl Scavenger | nih.gov, researchgate.net |

| Potassium Carbonate (K₂CO₃) | Sulfonyl chloride + Amine; Catalytic Alkylation | HCl Scavenger; Co-catalyst | ionike.com, acs.org, nih.gov |

| Potassium tert-butoxide (KO-t-Bu) | Copper-catalyzed Alkylation | Promotes hydrogen transfer | ionike.com |

| DABCO | Activation of Sulfonyl Fluorides | Activates S-F bond for reaction with amines | organic-chemistry.org |

| Lithium di-isopropylamide (LDA) | Rearrangement of Sulfonamides | Strong, non-nucleophilic base for deprotonation | nih.gov |

Kinetic and Mechanistic Studies of Sulfonamide Formation

Understanding the reaction mechanism is key to optimizing synthetic protocols. The formation of sulfonamides from sulfonyl chlorides and amines is generally believed to proceed through a bimolecular nucleophilic substitution mechanism at the sulfur atom, analogous to an Sₙ2 reaction. nih.gov Kinetic studies on the solvolysis of various arenesulfonyl chlorides in different solvents support a concerted Sₙ2 mechanism. nih.govmdpi.org The sensitivity of the reaction rate to the solvent's nucleophilicity (quantified by the parameter l) and ionizing power (quantified by m) provides evidence for this pathway. For aromatic sulfonyl chlorides, the ratio of l/m is typically around 2.0, indicating significant nucleophilic participation from the solvent (or amine) in the transition state. nih.govmdpi.org

For the N-alkylation of sulfonamides with alcohols via the borrowing hydrogen strategy, the mechanism is more complex. Kinetic isotope effect studies for a copper-catalyzed reaction revealed that the dehydrogenation of the alcohol to the corresponding aldehyde is the rate-determining step. ionike.com The proposed catalytic cycle involves:

Dehydrogenation of the alcohol to an aldehyde, forming a metal-hydride species.

Condensation of the aldehyde with the sulfonamide to form an N-sulfonylimine intermediate.

Reduction of the imine by the metal-hydride to yield the N-alkylated sulfonamide and regenerate the active catalyst. acs.orgionike.com

The entire process is micro-reversible, and the presence of excess alcohol is often required to drive the reaction to completion. ionike.com

Radical Process Involvement

Recent advancements in synthetic organic chemistry have introduced novel methods for constructing sulfonamide moieties through radical-based pathways. These approaches often utilize photoredox catalysis to generate highly reactive radical intermediates under mild conditions, providing an alternative to traditional methods. The synthesis can involve the formation of sulfonyl, sulfamoyl, or amidyl radicals as key intermediates.

One modern approach involves the generation of sulfamoyl radicals from sources like sulfur dioxide (SO2) or its stable surrogate, DABSO (1,4-diazabicyclo[2.2.2]octane·bis(sulfur dioxide) adduct), and a nitrogen radical precursor. chemrxiv.orgchemrxiv.org In a typical photocatalytic cycle, a photosensitizer absorbs visible light and enters an excited state. This excited catalyst can then engage with a nitrogen precursor, such as an N-aminopyridinium salt, to generate a nitrogen-centered radical. chemrxiv.org This radical subsequently traps SO2 to form the key sulfamoyl radical intermediate. This intermediate can then be intercepted by an electron-rich olefin to construct the sulfonamide. chemrxiv.org

Another strategy involves the formation of amidyl radicals. For instance, N-alkyl-N-chlorosulfonamides can undergo addition reactions to unsaturated compounds, such as styrenes, under copper(I) catalysis. beilstein-journals.org The mechanism is proposed to proceed via a redox catalysis pathway involving amidyl radicals, which then add across the double bond. beilstein-journals.org

While these methods are general for the synthesis of the sulfonamide functional group, they represent viable, though less conventional, pathways for the formation of this compound. The key step in these processes is the formation of a radical species that facilitates the creation of the S-N bond.

| Radical Intermediate | Precursors | Catalysis/Conditions | General Application |

|---|---|---|---|

| Sulfamoyl Radical | SO₂ or DABSO, N-aminopyridinium salts | Visible-light photoredox catalysis (e.g., Eosin Y) | Three-component reaction with olefins to form sulfonamides. chemrxiv.orgchemrxiv.org |

| Amidyl Radical | N-alkyl-N-chlorosulfonamides | Copper(I) catalysis | Addition to alkenes to form β-chloro sulfonamides. beilstein-journals.org |

| Sulfonyl Radical | Primary sulfonamides activated as N-sulfonylimines | Metal-free photocatalysis | Late-stage functionalization and reaction with alkene fragments. nih.gov |

Elimination Reactions

A comprehensive review of established synthetic literature indicates that elimination reactions are not a primary or common pathway for the direct synthesis of simple N,N-dialkylbenzenesulfonamides like this compound. Synthetic routes for this class of compounds predominantly rely on the formation of the sulfur-nitrogen bond through other mechanistic approaches, such as nucleophilic substitution. While elimination reactions are fundamental in many areas of organic synthesis, their application as the key bond-forming step for this target molecule is not well-documented.

Nucleophilic Attack Mechanisms

The most traditional and widely employed method for synthesizing this compound involves a nucleophilic attack mechanism. This pathway is analogous to a nucleophilic acyl substitution. nih.gov The reaction typically proceeds by treating an electrophilic sulfonyl source, p-toluenesulfonyl chloride, with a nucleophilic amine, dibutylamine.

In this mechanism, the nitrogen atom of dibutylamine acts as the nucleophile, using its lone pair of electrons to attack the electrophilic sulfur atom of p-toluenesulfonyl chloride. This attack leads to the formation of a tetrahedral intermediate. Subsequently, the chloride ion, which is a good leaving group, is expelled, and a proton is lost from the nitrogen atom, resulting in the formation of the stable tertiary sulfonamide product.

This reaction is almost invariably carried out in the presence of a base. The role of the base, such as pyridine or an aqueous sodium carbonate solution, is to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. nih.gov The removal of HCl drives the reaction to completion. The choice of solvent and temperature can be optimized to ensure high yields and purity.

| Parameter | Description | Example |

|---|---|---|

| Electrophile | The source of the sulfonyl group. | p-Toluenesulfonyl chloride |

| Nucleophile | The amine that provides the nitrogen atom. | Dibutylamine |

| Base | Neutralizes the HCl byproduct. | Pyridine, Triethylamine, K₂CO₃, NaOH. nih.gov |

| Solvent | Provides the medium for the reaction. | Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene. google.com |

| Temperature | Reaction temperature range. | Typically 0 °C to room temperature. |

Alternative approaches within this mechanistic class include reacting anhydrous p-toluenesulfonic acid directly with a primary amine in the presence of a solid acid catalyst and a water-absorbing agent like a 5A molecular sieve. google.com This method avoids the use of p-toluenesulfonyl chloride, which can be beneficial for reducing environmental pollution from acid waste. google.com

Molecular Structure, Conformation, and Spectroscopic Characterization

Advanced Spectroscopic Characterization Techniques

The elucidation of the precise chemical structure and connectivity of atoms within N,N-dibutyl-4-methylbenzenesulfonamide is accomplished through a suite of advanced spectroscopic methods. These techniques provide detailed information about the electronic and vibrational states of the molecule, which are directly correlated to its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework of this compound.

The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit characteristic signals corresponding to the distinct chemical environments of the protons and carbon atoms in the molecule. While specific experimental data for this compound is not widely published, analysis of closely related analogs such as N,N-diethyl-4-methylbenzenesulfonamide and N-butyl-4-methylbenzenesulfonamide allows for a reliable prediction of the spectral features. spectrabase.comchemicalbook.com

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals for the aromatic protons of the p-toluenesulfonyl group and the aliphatic protons of the two n-butyl chains. The aromatic protons on the benzene (B151609) ring typically appear as two doublets in the downfield region (around 7.0-8.0 ppm) due to their coupling with each other. The protons of the butyl groups will resonate in the upfield region (around 0.8-3.5 ppm). The methyl group attached to the benzene ring will present as a singlet at approximately 2.4 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The aromatic carbons will have signals in the range of 125-145 ppm. The carbons of the butyl chains will appear in the upfield region. The methyl carbon of the p-tolyl group is expected around 21 ppm.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (ortho to SO₂) | ~7.7 | d |

| Aromatic (meta to SO₂) | ~7.3 | d |

| N-CH₂ | ~3.1 - 3.3 | t |

| CH₂ (2nd from N) | ~1.4 - 1.6 | m |

| CH₂ (3rd from N) | ~1.2 - 1.4 | m |

| CH₃ (butyl) | ~0.9 | t |

| CH₃ (aromatic) | ~2.4 | s |

Data predicted based on analogous compounds.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C-S) | ~137 |

| Aromatic (C-CH₃) | ~143 |

| Aromatic (CH, ortho to SO₂) | ~127 |

| Aromatic (CH, meta to SO₂) | ~130 |

| N-CH₂ | ~48 - 50 |

| CH₂ (2nd from N) | ~32 - 34 |

| CH₂ (3rd from N) | ~20 |

| CH₃ (butyl) | ~14 |

| CH₃ (aromatic) | ~21.5 |

Data predicted based on analogous compounds. spectrabase.com

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms and their spatial relationships. For this compound, experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental.

A COSY spectrum would reveal the coupling between adjacent protons, confirming the sequence of protons within the butyl chains and the coupling between the aromatic protons. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C NMR spectrum. Further experiments like HMBC (Heteronuclear Multiple Bond Correlation) could establish long-range correlations, for instance, between the N-CH₂ protons and the aromatic carbons, further solidifying the structural assignment.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides information on the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present, offering a complementary method to NMR for structural characterization.

The FT-IR spectrum of this compound is expected to be characterized by strong absorption bands corresponding to the sulfonyl group and the various C-H and C-C bonds. Based on data from similar sulfonamides, the key vibrational frequencies can be predicted. nist.gov

Characteristic FT-IR Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Asymmetric SO₂ Stretch | ~1340 - 1360 | Strong |

| Symmetric SO₂ Stretch | ~1160 - 1180 | Strong |

| C-H Stretch (Aromatic) | ~3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | ~2850 - 3000 | Strong |

| C=C Stretch (Aromatic) | ~1450 - 1600 | Medium-Weak |

| C-N Stretch | ~1100 - 1200 | Medium |

| S-N Stretch | ~900 - 950 | Medium |

Data predicted based on analogous compounds. nist.govchemicalbook.com

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations and the S-O and S-N stretching modes. The symmetric vibrations of the sulfonyl group and the benzene ring are often more prominent in the Raman spectrum.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through the analysis of fragmentation patterns.

While specific, detailed fragmentation pathway studies for this compound are not extensively published, the fragmentation behavior can be predicted based on the general principles of mass spectrometry and the known fragmentation of similar organic molecules. The molecular ion peak (M+) for this compound, with a molecular formula of C₁₅H₂₅NO₂S, would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of approximately 283.4 g/mol .

Key fragmentation pathways for sulfonamides typically involve the cleavage of the S-N bond and the S-C(aryl) bond. Common fragmentation mechanisms include:

Alpha-cleavage: This involves the cleavage of the bond alpha to the nitrogen atom in the butyl chains. This would result in the loss of a propyl radical (•CH₂CH₂CH₃) to form a fragment ion.

Benzylic cleavage: Cleavage at the benzylic position of the tolyl group is a common pathway for toluene (B28343) derivatives.

McLafferty-type rearrangement: This is possible if the alkyl chains are long enough to allow for a six-membered ring transition state, leading to the elimination of a neutral alkene molecule (e.g., butene).

Cleavage of the S-N bond: This can lead to the formation of the tosyl cation ([C₇H₇SO₂]⁺) at m/z 155 or the dibutylamino cation ([N(C₄H₉)₂]⁺).

Cleavage of the S-C bond: This would result in the formation of a tolyl cation ([C₇H₇]⁺) at m/z 91, a very common fragment for toluene-containing compounds.

A plausible fragmentation pattern would show a prominent peak for the tosyl group and peaks corresponding to the loss of the butyl chains or fragments thereof. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the parent ion and its fragments, confirming the elemental composition.

X-ray Crystallography for Solid-State Structure Elucidation

While the specific crystal structure of this compound is not available in the reviewed literature, extensive crystallographic data exists for structurally similar compounds, such as N,N-diisopropyl-4-methylbenzenesulfonamide and other N-substituted 4-methylbenzenesulfonamides. nsf.govnih.govresearchgate.net This data provides a strong basis for understanding the solid-state structure of the title compound.

For analogous sulfonamides, single-crystal X-ray diffraction is the definitive method for determining the solid-state structure. In a typical procedure, suitable crystals are grown, and diffraction data is collected. The structure is then solved and refined to yield precise atomic coordinates, bond lengths, bond angles, and torsion angles.

Based on studies of similar molecules like N,N-diisopropyl-4-methylbenzenesulfonamide, the sulfonamide group exhibits a slightly distorted tetrahedral geometry around the sulfur atom. nih.gov

Table 1: Representative Crystallographic Data for Analogous Sulfonamides

| Parameter | N,N-diisopropyl-4-methylbenzenesulfonamide nih.gov | 4-methyl-N-(4-methylbenzyl)benzenesulfonamide nih.gov |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁ |

| S=O Bond Lengths (Å) | 1.433(3) - 1.439(3) | 1.424(2) - 1.429(2) |

| S-N Bond Length (Å) | 1.622(3) - 1.624(3) | 1.608(2) |

| S-C Bond Length (Å) | 1.773(4) - 1.777(3) | 1.764(3) |

| C-S-N-C Torsion Angle (°) | - | 57.9(2) |

This table presents data from closely related compounds to infer the likely structural parameters of this compound.

The solid-state packing of sulfonamides is governed by a variety of intermolecular interactions. In the case of N,N-disubstituted sulfonamides like the title compound, which lack the N-H bond necessary for strong hydrogen bonding, weaker interactions become significant.

For N,N-diisopropyl-4-methylbenzenesulfonamide, intermolecular C-H···O hydrogen bonds and C-H···π interactions are crucial in linking the molecules in the solid state. nih.gov It is highly probable that this compound would exhibit similar intermolecular C-H···O interactions, where hydrogen atoms on the butyl chains interact with the oxygen atoms of the sulfonyl group on neighboring molecules.

Conformational Analysis and Stereochemical Considerations

The conformation of this compound is determined by the rotational freedom around the S-N and N-C bonds. The orientation of the butyl groups relative to the tosyl group is a key stereochemical feature.

Studies on analogous N,N-disubstituted sulfonamides have shown that the groups attached to the nitrogen are often oriented gauche to the aromatic ring when viewed down the S-N bond. nih.gov This arrangement is likely adopted to minimize steric hindrance between the bulky alkyl groups and the phenyl ring.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These methods can be broadly categorized into Density Functional Theory (DFT), ab initio, and semi-empirical methods.

Density Functional Theory (DFT) has become a popular method for computational studies of sulfonamides due to its balance of accuracy and computational cost. lookchem.com For molecules of similar size and complexity, the B3LYP functional combined with a basis set like 6-311G+(d,p) is commonly employed to optimize the molecular geometry and calculate various electronic properties. lookchem.com In studies of related sulfonamide derivatives, DFT calculations have been successfully used to determine structural parameters, vibrational frequencies, and NMR chemical shifts, showing good agreement with experimental data. For instance, investigations into other benzenesulfonamide (B165840) compounds have utilized DFT to analyze their molecular structure and electronic properties.

A hypothetical DFT study on N,N-dibutyl-4-methylbenzenesulfonamide would likely involve optimizing the geometry to find the lowest energy conformation. This would reveal key bond lengths, bond angles, and dihedral angles, offering insights into the spatial arrangement of the butyl chains relative to the tosyl group.

Table 1: Representative Theoretical Bond Lengths and Angles for a Sulfonamide Moiety (Generic) This table is illustrative and based on general values for sulfonamides, not specific calculations for this compound.

| Parameter | Typical Calculated Value (Å or °) |

|---|---|

| S=O Bond Length | ~1.43 - 1.45 |

| S-N Bond Length | ~1.63 - 1.67 |

| S-C (aromatic) Bond Length | ~1.76 - 1.78 |

| O=S=O Bond Angle | ~119 - 121 |

Ab initio methods, which are based on first principles without experimental parameters, offer high accuracy but are computationally intensive. For a molecule like this compound, methods such as Hartree-Fock (HF) could be used, often as a starting point for more advanced calculations. One study noted the use of ab initio calculations with a 6-31G basis set for this molecule, although the specific results were not detailed.

Semi-empirical methods, such as AM1 (Austin Model 1) and PM3 (Parameterized Model 3), are faster and suitable for larger molecules. These methods use parameters derived from experimental data to simplify the calculations. A study on the synthesis of this compound mentioned that AM1 and PM3 calculations were performed, but did not provide the resulting data, such as the heat of formation which is often used to compare the stability of different molecular conformations.

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, with each electron occupying a specific molecular orbital. This theory is crucial for understanding a molecule's reactivity and electronic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity.

For sulfonamide derivatives, the HOMO is often located on the electron-rich parts of the molecule, such as the phenyl ring or the nitrogen atom, while the LUMO can be distributed over the sulfonyl group and the aromatic ring. In a study of a related compound, N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide, the HOMO and LUMO energies were calculated using the semi-empirical PM6 method. While specific values for this compound are not available, a similar distribution would be expected.

Table 2: Illustrative Frontier Orbital Energies for a Sulfonamide Derivative This data is from a study on a different sulfonamide and serves as an example of the type of data generated.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -9.584 |

| LUMO | 0.363 |

Charge distribution analysis provides insight into the partial atomic charges within a molecule, which influences its electrostatic interactions and reactivity. Mulliken population analysis is a common method for calculating these charges from the molecular wavefunction. It partitions the total electron population among the different atoms.

In sulfonamides, the oxygen and nitrogen atoms are expected to carry negative partial charges due to their high electronegativity, while the sulfur atom would have a significant positive charge. The hydrogen atoms typically exhibit positive charges. However, it's known that Mulliken charges can be sensitive to the basis set used in the calculation.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the calculated wavefunction into a set of localized bonds and lone pairs, which aligns well with chemical intuition.

A key aspect of NBO analysis is the examination of hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital. In sulfonamides, significant interactions can occur between the lone pairs of the nitrogen and oxygen atoms and the antibonding orbitals of adjacent bonds. For example, the interaction between a nitrogen lone pair (n) and a sulfur-oxygen antibonding orbital (σ*S-O) can provide insight into the electronic delocalization within the sulfonamide group. NBO analysis performed on related sulfonamides has been used to interpret intramolecular hydrogen bonding and the planarity of the molecular structure.

Table 3: Common Compound Names

| Compound Name |

|---|

| This compound |

| N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide |

| (E)-4-((4-(dimethylamino)benzylidene)amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide |

| N-(2-((2-chloro-4,5-dicyanophenyl)amino)ethyl)-4-methylbenzenesulfonamide |

| ortho-(4-tolylsulfonamido)benzamides |

| 4-Methyl-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide |

| 2-nitro-4-methylanilinium benzenesulfonate |

| N-n-butyltetrachlorophthalimide |

Mechanistic Computational Studies of Sulfonamide Reactions

Computational chemistry serves as an invaluable tool for elucidating the mechanisms of chemical reactions. Through quantum mechanical calculations, it is possible to map out reaction pathways, identify transition states, and determine activation energies, thereby providing a detailed picture of how a reaction proceeds.

Geometry Optimization: Calculating the most stable three-dimensional structures of the reactants (4-methylbenzenesulfonyl chloride and dibutylamine), the transition state, and the product (this compound).

Frequency Calculations: To confirm that the optimized structures correspond to energy minima (for reactants and products) or a first-order saddle point (for the transition state).

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that the identified transition state connects the reactants and products on the potential energy surface.

These calculations would provide critical insights into the reaction's feasibility and kinetics.

Supramolecular Interactions and Self-Assembly Modeling

The study of supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures. Computational modeling is instrumental in understanding these often subtle yet crucial forces.

While direct modeling of the self-assembly of this compound is not found in the literature, studies on analogous compounds provide a clear indication of the expected interactions. For example, research on 1,3,5-benzenetricarboxamides has demonstrated their ability to self-assemble into well-defined supramolecular structures like microtubes upon heating in aqueous solutions. nih.gov This self-assembly is driven by a network of non-covalent interactions.

Analysis of Non-Covalent Interactions (e.g., C-H···O, π-π stacking)

The crystal structures of sulfonamides closely related to this compound reveal the prevalence of specific non-covalent interactions. For instance, in the crystal structure of N,N-dibenzyl-4-methyl-benzenesulfonamide, intermolecular C-H···O interactions are key to the formation of supramolecular chains. nih.gov Similarly, the crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide showcases both N-H···O hydrogen bonds and C-H···π interactions, which together create a three-dimensional network. nih.gov

A computational analysis of this compound would likely reveal similar interactions. The butyl chains would provide numerous C-H bonds capable of acting as donors for C-H···O interactions with the sulfonyl oxygens. The tolyl group, with its aromatic ring, would be a prime candidate for π-π stacking interactions with neighboring molecules.

Table 1: Non-Covalent Interactions in Related Sulfonamide Crystal Structures

| Compound | Interacting Groups | Resulting Supramolecular Structure |

| N,N-Dibenzyl-4-methyl-benzene-sulfonamide | C-H···O | Supramolecular chain |

| 4-methyl-N-(4-methylbenzyl)benzenesulfonamide | N-H···O and C-H···π | Three-dimensional network |

This table is generated based on published crystallographic data for compounds structurally related to this compound.

Theoretical Chemical Biology Investigations

Computational methods are increasingly vital in drug discovery and chemical biology to predict the interactions of small molecules with biological targets.

Molecular Docking Simulations for Biomolecular Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding affinity and mode of action of potential drugs.

While no specific molecular docking studies for this compound are published, numerous studies on other benzenesulfonamide derivatives highlight the utility of this approach. For example, benzenesulfonamides have been extensively studied as inhibitors of carbonic anhydrases, a family of enzymes involved in various physiological processes. tandfonline.com Docking studies have been employed to understand the binding of these inhibitors to the active site of different carbonic anhydrase isoforms. tandfonline.comnih.gov These studies typically reveal that the sulfonamide group coordinates with the zinc ion in the enzyme's active site, while the rest of the molecule forms various interactions with surrounding amino acid residues. nih.gov

A hypothetical docking study of this compound with a target protein would involve:

Obtaining the 3D structure of the target protein (e.g., from the Protein Data Bank).

Generating a 3D model of this compound.

Using docking software to predict the binding pose and calculate a docking score, which is an estimate of the binding affinity.

Table 2: Example of Molecular Docking Results for Benzenesulfonamide Derivatives

| Compound | Target Enzyme | Docking Score (kcal/mol) |

| Compound 9c | hCA I | -5.13 |

| Compound 9h | hCA II | -5.32 |

This data is from a study on benzenesulfonamide derivatives containing a 1,2,3-triazole moiety and their interaction with human carbonic anhydrase (hCA) I and II. tandfonline.com

Enzyme-Inhibitor Kinetic Mechanism Modeling (theoretical aspects)

Theoretical modeling can also be used to understand the kinetics of enzyme inhibition. While experimental methods provide data on inhibition constants (Ki) and the type of inhibition (e.g., competitive, non-competitive), computational approaches can offer a more detailed, atomistic view of the inhibition mechanism.

For a potential enzyme inhibitor like this compound, theoretical kinetic modeling could involve molecular dynamics (MD) simulations. These simulations track the movement of atoms over time, allowing researchers to observe the binding and unbinding events of the inhibitor to the enzyme. By analyzing these trajectories, it is possible to calculate kinetic parameters and understand the factors that govern the inhibitor's residence time in the active site. Such studies on other sulfonamides have provided valuable insights into their inhibitory mechanisms. rsc.org

Computational Structure-Activity Relationship (SAR) Derivations

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are powerful tools in drug discovery for predicting the activity of new compounds and for optimizing lead compounds.

QSAR studies on sulfonamides have been conducted for various biological activities, including anticancer and antimicrobial effects. nih.gov These studies typically involve:

Assembling a dataset of sulfonamide derivatives with their experimentally determined biological activities.

Calculating a set of molecular descriptors for each compound. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape).

Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical equation that correlates the descriptors with the biological activity.

A QSAR model for a series of N,N-dialkyl-4-methylbenzenesulfonamides could, for example, reveal the influence of the alkyl chain length on a particular biological activity.

Table 3: Example of a QSAR Model for Anticancer Activity of Sulfur-Containing Derivatives

| Statistical Parameter | Value |

| R² (training set) | 0.8301-0.9636 |

| R² (cross-validation) | 0.7628-0.9290 |

This data is from a QSAR study on sulfur-containing thiourea (B124793) and sulfonamide derivatives, demonstrating the predictive power of the developed models. nih.gov

Applications in Advanced Chemical Systems and Materials Science

Role in Polymer Chemistry and Resin Development

While direct monomeric applications of n,n-dibutyl-4-methylbenzenesulfonamide in forming the primary backbone of cross-linked polymers are not extensively documented in publicly available research, its structural characteristics suggest a significant role as a modifying agent and plasticizer in various polymer systems. Its analogues, such as a mixture of ortho- and para-toluenesulfonamides, are utilized as reactive plasticizers in hot-melt adhesives, enhancing the flow properties of thermosetting resins like melamine, urea, and phenolic resins. nih.gov This application provides flexibility to coatings based on proteins such as casein and soy protein. nih.gov Similarly, N-n-butylbenzenesulfonamide (BBSA) is a known plasticizer for polyamides and cellulose (B213188) resins. srichem.comnih.gov Plasticizers are crucial additives that increase the mobility of polymer chains, thereby lowering the glass transition temperature and imparting flexibility without compromising the adhesive strength of the material. scbt.com

The utility of sulfonamide-based plasticizers extends to various industrial products. For instance, in the aerospace industry, sealants based on polyurethane have utilized partially hydrogenated terphenyl as a plasticizer to achieve fuel resistance and high-temperature stability. kinampark.com While not a direct application of this compound, this highlights the role of plasticizers in demanding environments. In the context of adhesives, the compatibility of a plasticizer with the tackifying resin is often a primary consideration. kinampark.com

There is limited direct evidence in the reviewed literature of this compound being used as a primary monomer for the synthesis of cross-linked polymers. Its stable, fully substituted sulfonamide group does not readily participate in polymerization reactions in the same manner as monomers with reactive sites like vinyl or epoxy groups.

While this compound itself is not typically classified as a cross-linking agent, which chemically links polymer chains, its role as a plasticizer can indirectly influence the cross-linked network of an adhesive. By increasing the free volume and chain mobility of the polymer matrix, it can facilitate the cross-linking process and affect the final mechanical properties of the adhesive. The related compound, N-n-butylbenzenesulfonamide, is used in hot-melt adhesives, latex adhesives, and printing inks. nih.gov

Table 1: Examples of Sulfonamide-based Compounds in Polymer Formulations

| Compound Name | Application | Polymer System | Function |

| N-n-Butylbenzenesulfonamide | Plasticizer | Polyamides, Cellulose Resins | Increases flexibility |

| o/p-Toluenesulfonamide (B41071) (mixture) | Reactive Plasticizer | Hot-melt Adhesives (Melamine, Urea, Phenolic Resins) | Improves flow properties and flexibility |

| N-Ethyl-o,p-toluenesulfonamide | Plasticizer | Nail Varnish | Provides resistance to yellowing and enhances gloss |

| Hydrogenated Terphenyl | Plasticizer | Aerospace Sealants (Polyurethane) | Provides fuel and high-temperature resistance |

Functionalization in Organic Synthesis as a Synthetic Building Block

N,N-disubstituted sulfonamides like this compound are generally stable compounds. However, under specific reaction conditions, the bonds around the sulfur atom can be cleaved or the aromatic ring can be functionalized, making it a potential, albeit challenging, building block for more complex molecules.

N-acylsulfonamides are an important class of compounds with diverse biological activities. semanticscholar.orgnih.gov The N-acylation of sulfonamides is a common synthetic transformation. Typically, this involves the reaction of a primary or secondary sulfonamide with an acylating agent such as an acid chloride or anhydride (B1165640) in the presence of a base. semanticscholar.orgresearchgate.net For a fully substituted sulfonamide like this compound, direct N-acylation is not possible as there is no hydrogen atom on the nitrogen to be substituted.

However, the synthesis of N-acylsulfonamides can be achieved through alternative routes where a sulfonamide moiety is constructed on an already acylated nitrogen. For instance, N-acylbenzotriazoles have been used as efficient neutral coupling reagents for the N-acylation of primary and secondary sulfonamides in the presence of a base like sodium hydride. semanticscholar.orgresearchgate.net While this method is not directly applicable to the acylation of this compound, it showcases a general strategy for creating the N-acylsulfonamide motif.

Another approach involves the cleavage of one of the N-alkyl groups of the sulfonamide, followed by acylation. Electrically-driven N(sp²)–C(sp³) bond cleavage reactions have been reported for sulfonamides, which could potentially generate a secondary sulfonamide that can then be acylated. researchgate.net

Table 2: General Methods for N-Acylation of Sulfonamides

| Acylating Agent | Catalyst/Base | Conditions | Applicability |

| Acid Chlorides/Anhydrides | Triethylamine (B128534), Pyridine (B92270), Alkali Hydroxide | Varies | Primary and Secondary Sulfonamides |

| N-Acylbenzotriazoles | Sodium Hydride | THF, reflux | Primary and Secondary Sulfonamides |

| Carboxylic Acids | DCC, EDC, N,N'-Carbonyldiimidazole | Varies | Primary and Secondary Sulfonamides |

DCC: Dicyclohexylcarbodiimide, EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide

The synthesis of sulfonyl guanidines typically involves the reaction of a sulfonamide with a guanylation reagent. organic-chemistry.org Common methods include the use of cyanamide (B42294) in the presence of a catalyst like scandium(III) triflate. organic-chemistry.org These reactions generally require a primary or secondary sulfonamide that can act as a nucleophile. As such, this compound, being a tertiary sulfonamide, would not be a direct precursor for sulfonyl guanidines through these conventional routes.

The synthesis of complex molecules from this compound would likely necessitate an initial cleavage of one of the N-butyl groups or the S-N bond. Reductive cleavage of the N-O bond in related systems has been demonstrated, suggesting that under specific reductive conditions, the S-N bond in sulfonamides might be targeted. rsc.org Additionally, the N-N bond cleavage in hydrazines and related compounds has been achieved using diboron (B99234) reagents, indicating that similar strategies might be explored for S-N bond cleavage. nih.gov Once a less substituted sulfonamide is generated, it can then be subjected to further functionalization to build more complex molecular architectures.

Investigation as Solvent or Co-sorbent Systems (e.g., in gas separation)

There is a lack of specific research data on the application of this compound as a solvent or co-sorbent for gas separation. However, the physical properties of the compound, such as its likely high boiling point and polarity, suggest it could have potential in this area. The solubility of gases in liquids is governed by Henry's Law, which states that the amount of dissolved gas is proportional to its partial pressure above the liquid. wikipedia.orgosti.govcopernicus.orgnoaa.gov The proportionality constant, known as the Henry's Law constant, is dependent on the nature of the gas, the solvent, and the temperature. wikipedia.org

The investigation of various liquids as solvents for gas separation is an active area of research. For example, the solubility of xenon, an anesthetic gas, has been studied in a series of n-alkanes and cycloalkanes. pitt.edu While these are non-polar solvents, the principles of gas solubility are broadly applicable.

The use of sulfonamides as adsorbents or co-sorbents has been explored in the context of removing sulfonamide antibiotics from water using biochar. nih.gov In these systems, interactions such as π-π stacking and hydrogen bonding play a crucial role. While this application is for liquid-phase adsorption, it demonstrates that the sulfonamide functional group can participate in intermolecular interactions that are relevant for separation processes. The potential for this compound to act as a co-sorbent would depend on its ability to be immobilized on a solid support and its specific interactions with different gas molecules.

Non-linear Optical (NLO) Material Research

Currently, there is a lack of specific research data on the non-linear optical properties of this compound.

No published studies were identified that specifically measure or analyze the third-order non-linear optical properties, such as the nonlinear refractive index or the two-photon absorption coefficient, of this compound. The underlying mechanisms that would govern such properties in this specific molecule, therefore, remain speculative and uncharacterized.

In the absence of empirical or theoretical studies on its NLO properties, the potential of this compound in optoelectronic devices cannot be substantively discussed. The suitability of a material for optoelectronic applications is heavily dependent on its electronic and optical characteristics, which have not been reported for this compound.

Environmental Behavior and Degradation Studies Conceptual and Methodological Focus

Environmental Fate Modeling and Assessment Methodologies (general to sulfonamides)

The environmental fate of sulfonamides is governed by a combination of transformation, retention, and transport processes. acs.org Modeling and assessing these processes are crucial for understanding the persistence, bioavailability, and potential impact of these compounds in ecosystems. mdpi.com Factors such as the specific chemical properties of the sulfonamide, characteristics of the environmental compartment (e.g., soil type, water chemistry), and microbial activity influence their behavior. nih.govnih.gov

Degradation is a key process that determines the persistence of sulfonamides in the environment. mdpi.com The degradation of these compounds in soil and water can occur through both biotic (biodegradation) and abiotic pathways. nih.govresearchgate.net Studies on degradation kinetics are essential for predicting the environmental lifespan of these contaminants.

Typically, the dissipation of sulfonamides in environmental systems like soil and hydroponic solutions is modeled using first-order reaction kinetics. researchgate.netnih.gov This model assumes that the rate of degradation is directly proportional to the concentration of the sulfonamide. The primary metric derived from these studies is the half-life (DT50), which represents the time required for the concentration of a compound to decrease by half.

Several factors can influence degradation rates:

Microbial Activity : Biodegradation is considered a major pathway for the removal of sulfonamides from soils. researchgate.net The presence of specific microbial strains, such as Pseudomonas stutzeri, can lead to the enzymatic degradation of sulfonamide compounds. nih.gov The rate of biodegradation can be significantly slower in sterile conditions compared to non-sterile environments, highlighting the critical role of microorganisms. researchgate.net

Environmental Conditions : Factors like temperature, pH, moisture, and the availability of nutrients and oxygen can significantly affect microbial activity and, consequently, biodegradation rates. nih.govnih.gov For instance, the degradation process can be influenced by whether the conditions are oxic or anoxic. geus.dk

Chemical Structure : The specific structure of the sulfonamide molecule affects its susceptibility to degradation.

Matrix Properties : In soil, properties such as organic matter content, clay content, and pH influence the sorption and bioavailability of sulfonamides, which in turn affects their degradation rates. acs.orgmdpi.com

Degradation does not always lead to complete mineralization into carbon dioxide, water, and inorganic compounds. geus.dk Often, it results in the formation of various transformation products or metabolites, which may themselves be persistent and bioactive. researchgate.net Common degradation pathways include hydroxylation, cleavage of the sulfonamide S-N bond, and oxidation of the aniline (B41778) moiety. researchgate.netresearchgate.net

The mobility and transport of sulfonamides in the environment determine their potential to move from points of introduction, such as manure-amended fields, into other environmental compartments like groundwater and surface water. mdpi.com Key processes governing their transport include sorption/desorption, leaching, and surface runoff. mdpi.comacs.org

Sorption and Desorption : This is a primary process affecting the retention and mobility of sulfonamides in soil and sediment. mdpi.com Sulfonamides can adsorb to soil particles, particularly organic matter and clay minerals. acs.org The extent of sorption is influenced by the physicochemical properties of the sulfonamide (such as its polarity and charge) and the soil characteristics (pH and organic carbon content). acs.orgmdpi.com As amphoteric molecules, the ionization state of sulfonamides is pH-dependent, which significantly impacts their sorption behavior. acs.orgmdpi.com Weaker sorption leads to higher bioavailability and a greater potential for transport. acs.org

Leaching : Leaching is the downward movement of contaminants through the soil profile with percolating water. Sulfonamides that are more water-soluble and exhibit weak sorption are more prone to leaching, potentially contaminating groundwater resources.

Surface Runoff : Following application to land, sulfonamides present in the upper soil layers can be transported to adjacent surface water bodies via runoff, especially during rainfall events. acs.org The concentration of sulfonamides in soil and pore water tends to decline rapidly after application, but runoff can still serve as a significant transport pathway. acs.org

The interplay of these mechanisms dictates the distribution of sulfonamides across different environmental spheres. Understanding these transport pathways is fundamental for assessing the risk of water resource contamination.

Analytical Methodologies for Environmental Detection of Sulfonamide Compounds (Methodological Focus)

Accurate detection and quantification of sulfonamides in complex environmental matrices like water, soil, and sludge are essential for monitoring their occurrence and fate. ymerdigital.com Due to the typically low concentrations (ng/L to µg/L range) and the complexity of the sample matrices, sensitive and selective analytical methods are required. nih.govnih.gov

Sample preparation is a critical first step to extract and concentrate the target analytes from the environmental matrix and to remove interfering substances. nih.gov Solid-phase extraction (SPE) is a widely used and effective technique for the preconcentration and cleanup of sulfonamides from water and soil samples. nih.govnih.govresearchgate.nethpst.cz Other techniques include dispersive liquid-liquid microextraction (DLLME). nih.gov

Chromatographic techniques coupled with mass spectrometry are the most powerful and commonly used methods for the determination of sulfonamides due to their high sensitivity, specificity, and ability to identify and quantify multiple compounds simultaneously. ymerdigital.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and its more advanced version, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , are the preferred methods for sulfonamide analysis. nih.govmdpi.com Sulfonamides are polar and non-volatile, making them well-suited for LC separation. acs.org

Principle : The sample extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The compounds are separated on a chromatographic column (commonly a C18 column) based on their differential partitioning between the mobile phase and the stationary phase. nih.govrsc.org After separation, the analytes are introduced into the mass spectrometer.

Ionization : Electrospray ionization (ESI) is the most common ionization technique used, typically in positive ion mode, as sulfonamides can be easily protonated under acidic conditions. hpst.czresearchgate.net

Detection : The mass spectrometer separates ions based on their mass-to-charge ratio (m/z). In tandem mass spectrometry (MS/MS), a specific parent ion is selected, fragmented, and one or more characteristic product ions are monitored. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides very high selectivity and sensitivity, minimizing matrix interference. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) has also been used for sulfonamide analysis. However, because sulfonamides are generally not volatile, a derivatization step is required to convert them into more volatile and thermally stable compounds before they can be analyzed by GC, which can prolong the analysis time. researchgate.net

The table below summarizes the performance of various chromatography-mass spectrometry methods for the analysis of sulfonamides in environmental samples, as reported in the literature.

| Technique | Matrix | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Recovery (%) | Reference |

|---|---|---|---|---|

| SPE-LC-MS/MS | Sewage Sludge & Soil | LOD: 0.03–2.23 ng/g (sludge), 0.01–4.19 ng/g (soil) | 60–130 | nih.gov |

| UPLC-MS/MS | Drinking Water | LOQ: 0.03–0.63 ng/L | 50.1–114.9 | nih.gov |

| LC/MS/MS | Water | LOQ: several ppt (B1677978) level (ng/L) | 70–96 (pure water), 80-90 (surface water) | hpst.cz |

| DLLME-HPLC | Seawater, Aquaculture Wastewater, Lake Water | LOD: 0.7–7.8 µg/L; LOQ: 2.4–26.0 µg/L | 80.0–116.0 | nih.gov |

| LC-MS/MS | Wastewater | - | >80 | acs.org |

| SPE-LC-MS/MS | Wastewater | LOQ: 2 ng/L | >72 | researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.